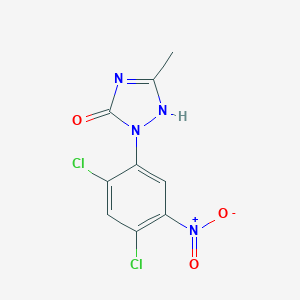

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Description

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,4-dichloro-5-nitrophenyl group at position 2 and a methyl group at position 3. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing substituents (chloro and nitro groups) enhances its stability and reactivity, making it a candidate for further functionalization or biological activity studies .

Properties

IUPAC Name |

2-(2,4-dichloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O3/c1-4-12-9(16)14(13-4)7-3-8(15(17)18)6(11)2-5(7)10/h2-3H,1H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYWWCIZMOEWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543834 | |

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100563-34-6 | |

| Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Carboxamide Intermediate Synthesis

2,4-Dichloro-5-nitroaniline serves as the foundational substrate. Diazotization followed by reduction yields 2,4-dichloro-5-nitrophenylhydrazine, which reacts with methyl carbamate in dimethylformamide (DMF) to form N-(2,4-dichloro-5-nitrophenyl)hydrazinecarboxamide. This intermediate undergoes cyclization with formamidine acetate under reflux, facilitating triazolone ring closure via dehydration. The reaction is typically conducted in DMF at 80–100°C for 6–12 hours, achieving yields of 65–75%.

Cyclization Mechanisms

Cyclization proceeds through nucleophilic attack of the hydrazine nitrogen on the formamidine carbonyl, followed by intramolecular dehydration. The electron-withdrawing nitro and chloro groups on the phenyl ring enhance electrophilicity at the reaction site, accelerating ring closure. Kinetic studies suggest a second-order dependence on hydrazine-carboxamide concentration, with activation energies of 50–60 kJ/mol.

Functionalization of the Triazolone Ring

Methyl Group Introduction at Position 5

Post-cyclization alkylation introduces the 5-methyl group. Using methyl iodide or dimethyl sulfate in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base, the triazolone’s NH group undergoes nucleophilic substitution. Reaction conditions (40–60°C, 4–8 hours) favor monoalkylation, with excess methylating agents leading to di-methylated byproducts. Yields range from 70–85%, contingent on rigorous temperature control.

Halogenation and Nitro Group Retention

The 2,4-dichloro-5-nitrophenyl moiety is typically pre-installed prior to triazolone synthesis due to the incompatibility of nitro groups with subsequent chlorination. Nitration of 2,4-dichlorophenyl precursors using fuming nitric acid in sulfuric acid introduces the nitro group at the para position relative to the chloro substituents, guided by steric and electronic effects.

Alternative Pathways via Sulfonamide Intermediates

Patent literature describes sulfonamide-based routes for triazole derivatives, though adaptation is required for triazolones. Chlorosulfonation of 5-amino-3-mercapto-1,2,4-triazole with chlorine gas in aqueous HCl generates 5-amino-3-chlorosulfonyl-1,2,4-triazole, which couples with 2,4-dichloro-5-nitroaniline in pyridine. Subsequent hydrolysis and cyclization yield the target compound, albeit with lower efficiency (50–60% yield) due to side reactions.

Reaction Optimization and Scalability

Solvent and Catalytic Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Catalytic triethylamine in alkylation steps mitigates acid buildup, improving yield reproducibility. Industrial workflows prioritize DMSO for its dual role as solvent and mild oxidizing agent, particularly in methylation steps.

Temperature and Time Profiling

Optimal cyclization occurs at 90°C, balancing reaction rate and byproduct formation. Prolonged heating (>12 hours) promotes decomposition, evidenced by HPLC analyses showing 5–10% degradation products.

Data Tables: Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including nitration, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Can be reduced using reagents like hydrogen gas in the presence of a catalyst or other reducing agents.

Substitution: Involves the replacement of functional groups, often using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nitration yields the nitro derivative, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is primarily used in the synthesis of herbicides, particularly Sulfentrazone . Its role as an intermediate makes it crucial in agricultural chemistry for developing compounds that control a wide range of weeds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets in plants. As an intermediate in herbicide synthesis, it contributes to the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll production in plants . This inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolone derivatives exhibit structural diversity due to variations in substituents on the triazole ring and aryl groups. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues with Modified Aryl Groups

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) Substituents: Benzoxazole and methylphenyl groups. Key Data: IR shows C=S stretch at 1228 cm⁻¹ (vs. C=O in the target compound). Application: Antimicrobial activity reported .

4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Substituents: Chlorophenyl and cyclopropylmethyl groups. Key Data: CAS RN 860786-67-0; molecular weight 293.8 g/mol. Application: Potential pharmaceutical intermediate (structural similarity to antifungal agents) . Comparison: The absence of a nitro group may reduce oxidative reactivity compared to the target compound .

Triazolones with Pharmaceutical Relevance

Posaconazole Intermediate (Impurity C)

- Structure : 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

- Key Data : CAS RN 74855-91-5.

- Application : Antifungal agent intermediate.

- Comparison : The piperazine and dioxolane moieties enhance solubility and bioavailability, unlike the nitro group in the target compound, which may limit pharmacokinetics .

5-(4-Chlorobenzyl)-4-[2-(1H-indol-3-yl)ethyl]-2-[(4-benzyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (8) Substituents: Indole and benzyl groups. Application: Antitumor activity.

Physicochemical and Spectral Data Comparison

Biological Activity

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 100563-34-6) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in agriculture as a herbicide and its pharmacological properties.

- Molecular Formula : C9H6Cl2N4O3

- Molecular Weight : 289.07 g/mol

- LogP : 2.6072

- PSA (Polar Surface Area) : 96.5 Ų

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains and fungi.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antifungal | Candida spp. | |

| 1,2,4-Triazole derivatives | Antibacterial | E. coli, S. aureus |

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies on related triazole derivatives have revealed their capacity to inhibit cancer cell proliferation.

| Compound | Activity | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Triazole derivative | Cytotoxic | HCT116 (colon carcinoma) | 6.2 | |

| Triazole derivative | Cytotoxic | T47D (breast cancer) | 27.3 |

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as nucleic acid synthesis and enzyme inhibition. For instance:

- Triazoles can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

- They may also affect the cell cycle and induce apoptosis in cancer cells.

Case Study 1: Antifungal Activity

A study conducted on the antifungal activity of various triazole derivatives highlighted the efficacy of this compound against Candida species. The compound was tested in vitro and showed promising results in inhibiting fungal growth.

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced the anticancer activity of these compounds.

Q & A

Q. Table 1. Optimization of Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >85% yield |

| Base (NaOH) | 2 N concentration | Prevents hydrolysis |

| Solvent (Ethanol) | Reflux conditions | Enhances solubility |

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Answer:

DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict:

- Electron density distribution : The nitro group at the 5-position of the phenyl ring acts as an electron-withdrawing group, polarizing the triazolone ring and increasing electrophilicity at C3 .

- Reactivity sites : Localized orbital locator (LOL) analysis reveals high electron density at the triazolone oxygen, suggesting susceptibility to nucleophilic attack.

- Correlation energy : The Colle-Salvetti formula, modified for local kinetic-energy density, can estimate intermolecular interactions (e.g., halogen bonding with chloro substituents) .

Key Computational Parameters:

- Convergence criteria : Energy tolerance ≤1×10⁻⁶ Hartree.

- Solvent effects : Include implicitly via the SMD model (ε = 78.4 for water).

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign peaks using CDCl₃ as the solvent. The triazolone C=O group typically resonates at δ ~165–170 ppm in ¹³C NMR. Aromatic protons from the dichloronitrophenyl moiety appear as doublets (J = 8–10 Hz) in the δ 7.5–8.5 ppm range .

- FT-IR : Confirm the triazolone carbonyl stretch at ~1670–1690 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) .

- X-ray crystallography : Resolve the crystal packing and dihedral angles between the triazolone and phenyl rings. For example, the nitro group often forms a 15–20° angle with the phenyl plane .

Advanced: How can researchers resolve discrepancies in crystallographic data between structurally similar triazolones?

Answer:

Contradictions often arise from substituent effects or lattice interactions. Strategies include:

- Data refinement : Use high-resolution single-crystal data (θmax > 25°) and anisotropic displacement parameters for heavy atoms (Cl, N, O). Compare R-factor convergence (target: R₁ < 0.05) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) contributing to packing differences. For example, chloro substituents may induce stronger van der Waals contacts than fluoro analogs .

- Temperature-dependent studies : Analyze thermal ellipsoids at 100 K vs. 293 K to assess dynamic disorder in nitro or methyl groups .

Q. Table 2. Crystallographic Comparison

| Parameter | This Compound (Hypothetical) | Analog in |

|---|---|---|

| Space group | P2₁/c | P-1 |

| Dihedral angle (C=O vs. phenyl) | 12.5° | 18.7° |

| Halogen bond distance (Cl···O) | 3.2 Å | 3.5 Å |

Advanced: What analytical methods ensure batch-to-batch consistency in pharmacological studies?

Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~12.3 min. Monitor UV absorption at 254 nm (triazolone) and 310 nm (nitrophenyl) .

- Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.5%.

- Mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ at m/z 357.0321 (calculated for C₁₀H₇Cl₂N₃O₃) with <5 ppm error .

Basic: How does the substituent pattern influence the compound’s stability under acidic/basic conditions?

Answer:

- Acidic conditions (pH < 3) : The triazolone ring undergoes hydrolysis to form a urea derivative. The nitro group accelerates degradation via resonance stabilization of the transition state .

- Basic conditions (pH > 10) : The methyl group at position 5 sterically hinders hydroxide attack, increasing stability compared to unmethylated analogs. Half-life at pH 12: ~8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.